molecular formula C22H17FN2O2 B3575656 N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide

N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide

Cat. No.: B3575656
M. Wt: 360.4 g/mol
InChI Key: PWEFGDHDHUOYQD-UHFFFAOYSA-N
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Description

N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide is a synthetic organic compound belonging to the class of benzoxazoles This compound is characterized by its complex structure, which includes a benzoxazole ring substituted with an ethylphenyl group and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: The initial step involves the cyclization of an appropriate ortho-aminophenol derivative with a carboxylic acid or its derivative to form the benzoxazole ring.

    Substitution with Ethylphenyl Group: The benzoxazole ring is then substituted with a 4-ethylphenyl group through a Friedel-Crafts alkylation reaction.

    Introduction of the Fluorobenzamide Moiety:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

    Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole moiety.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific optical properties.

Mechanism of Action

The mechanism by which N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide exerts its effects depends on its application. In biological systems, it may interact with specific proteins or enzymes, altering their activity. The benzoxazole ring can intercalate with DNA, potentially affecting gene expression. The fluorobenzamide moiety can enhance binding affinity to certain molecular targets, contributing to its biological activity.

Comparison with Similar Compounds

N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide can be compared with other benzoxazole derivatives:

These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the presence of the fluorobenzamide group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O2/c1-2-14-3-5-16(6-4-14)22-25-19-13-18(11-12-20(19)27-22)24-21(26)15-7-9-17(23)10-8-15/h3-13H,2H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEFGDHDHUOYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide
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N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide
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N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide
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N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide
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N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide
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N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide

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